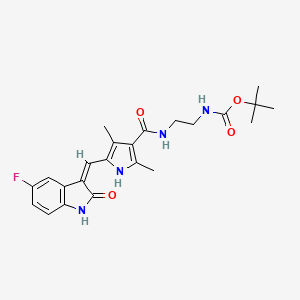

N-Boc-N,N-didesethyl Sunitinib

Description

BenchChem offers high-quality N-Boc-N,N-didesethyl Sunitinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N,N-didesethyl Sunitinib including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-12-18(11-16-15-10-14(24)6-7-17(15)28-20(16)29)27-13(2)19(12)21(30)25-8-9-26-22(31)32-23(3,4)5/h6-7,10-11,27H,8-9H2,1-5H3,(H,25,30)(H,26,31)(H,28,29)/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJYAHWQXJMSPM-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemistry and Characterization of N-Boc-N,N-didesethyl Sunitinib: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of N-Boc-N,N-didesethyl Sunitinib, a critical reference standard in the pharmaceutical analysis of the multi-targeted tyrosine kinase inhibitor, Sunitinib. Intended for researchers, analytical scientists, and process chemists, this document details the molecule's chemical structure, a robust synthetic pathway, comprehensive analytical characterization, and its pivotal role in ensuring the quality and safety of Sunitinib-based therapies.

Introduction: The Context of Sunitinib and its Impurities

Sunitinib is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1] Approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), its efficacy and safety are paramount.[1]

The metabolic fate of Sunitinib is complex, with the primary route involving N-de-ethylation by cytochrome P450 3A4 (CYP3A4) to form an active metabolite, N-desethyl Sunitinib (SU12662).[2][3] Further de-ethylation can occur, and process-related impurities can arise during synthesis. One such critical impurity is N,N-didesethyl Sunitinib. To accurately quantify and control this impurity in the final active pharmaceutical ingredient (API), a stable, well-characterized reference standard is essential. N-Boc-N,N-didesethyl Sunitinib serves this purpose, acting as a protected intermediate for the synthesis of the impurity standard or as a standard itself in certain analytical applications. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for controlled chemical manipulations.[4][5]

Chemical Structure and Properties

N-Boc-N,N-didesethyl Sunitinib is a derivative of Sunitinib where both ethyl groups on the terminal nitrogen of the side chain have been removed and the resulting primary amine is protected with a tert-butyloxycarbonyl (Boc) group.

-

IUPAC Name: tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate[4]

-

CAS Number: 1227960-76-0[6]

-

Synonyms: Sunitinib N,N-Didesethyl N-Butoxycarbonyl Impurity, N-(N'-Boc-2-aminoethyl)-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[6]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₇FN₄O₄ | [6] |

| Molecular Weight | 442.49 g/mol | [6] |

| Accurate Mass | 442.2016 Da | [4] |

| Appearance | Yellow Solid | [6] |

| Storage | 2-8°C Refrigerator | [6] |

Synthesis of N-Boc-N,N-didesethyl Sunitinib

The synthesis of N-Boc-N,N-didesethyl Sunitinib is logically achieved through the amidation of a key Sunitinib carboxylic acid intermediate with mono-Boc-protected ethylenediamine. This approach is a standard and reliable method for constructing the amide bond central to the molecule's structure.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-Boc-N,N-didesethyl Sunitinib.

Detailed Experimental Protocol

This protocol describes a robust method for amide bond formation, a common and well-documented transformation in medicinal chemistry.[7] The choice of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a classic combination that activates the carboxylic acid and minimizes side reactions, such as racemization, although the latter is not a concern for this achiral molecule.[8]

Materials and Reagents:

-

5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 356068-93-4)

-

N-Boc-ethylenediamine (tert-butyl (2-aminoethyl)carbamate)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the active ester can be monitored by TLC or LC-MS.

-

Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture, followed by the dropwise addition of a solution of N-Boc-ethylenediamine (1.1 eq) in a small amount of anhydrous DMF.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted reagents and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford N-Boc-N,N-didesethyl Sunitinib as a yellow solid.

Analytical Characterization

As a pharmaceutical reference standard, the identity and purity of N-Boc-N,N-didesethyl Sunitinib must be unequivocally established. The following analytical techniques are essential for its characterization.

High-Performance Liquid Chromatography (HPLC)

A gradient reverse-phase HPLC method is suitable for assessing the purity of N-Boc-N,N-didesethyl Sunitinib and for separating it from Sunitinib and other related impurities.[4][5]

| Parameter | Typical Conditions | Rationale |

| Column | C18 (e.g., Waters XBridge, YMC Pack ODS-A), 250 mm x 4.6 mm, 5 µm | Provides excellent separation for moderately polar to nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water | Acidified mobile phase ensures good peak shape for amine-containing compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient | A time-programmed gradient from high aqueous to high organic content | Ensures elution and separation of compounds with a range of polarities. |

| Flow Rate | 0.6 - 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at ~268 nm or ~431 nm | Sunitinib and its derivatives have strong absorbance at these wavelengths.[2][5] |

| Column Temp. | 40-45 °C | Elevated temperature can improve peak shape and reduce run times.[4] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in structural elucidation.

-

Expected [M+H]⁺: m/z 443.21

-

Expected [M+Na]⁺: m/z 465.19

Fragmentation Analysis: Electrospray ionization (ESI) in positive mode is typically used. The fragmentation pattern is expected to show characteristic losses. The major fragment ions of Sunitinib (m/z 399) are reported at m/z 326 (loss of the diethylamine moiety) and m/z 283 (cleavage of the amide bond).[9][10] For N-Boc-N,N-didesethyl Sunitinib, we can predict analogous fragmentation pathways.

Caption: Predicted ESI-MS/MS fragmentation pathway for N-Boc-N,N-didesethyl Sunitinib.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are definitive for structural confirmation. Spectra are typically recorded in DMSO-d₆.[11]

Expected ¹H NMR Chemical Shifts (DMSO-d₆, predicted):

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Indole NH | ~10.9 | s | 1H | NH of oxindole ring |

| Pyrrole NH | ~13.7 | s | 1H | NH of pyrrole ring |

| Aromatic CH | 6.8 - 7.7 | m | 3H | Protons on fluoro-oxindole ring |

| Vinylic CH | ~7.7 | s | 1H | =CH- proton |

| Amide NH | ~8.2 | t | 1H | CONH -CH₂ |

| Boc NH | ~6.8 | t | 1H | CONH -CH₂ (Boc) |

| Methylene CH₂ | ~3.2 | q | 2H | CONH-CH₂ |

| Methylene CH₂ | ~3.0 | q | 2H | CH₂ -NHBoc |

| Pyrrole CH₃ | ~2.4, ~2.5 | s | 6H | Two methyl groups on pyrrole ring |

| Boc t-Butyl | ~1.4 | s | 9H | C(CH₃)₃ |

Expected ¹³C NMR Chemical Shifts (DMSO-d₆, predicted): The spectrum would show distinct signals for the carbonyl carbons (~165-170 ppm), aromatic and vinylic carbons (~110-160 ppm), the Boc carbonyl (~156 ppm), the Boc quaternary carbon (~78 ppm), aliphatic methylenes (~40 ppm), the Boc methyls (~28 ppm), and the pyrrole methyls (~11-13 ppm).

Application in Drug Development

The primary application of N-Boc-N,N-didesethyl Sunitinib is as a certified reference material for the identification and quantification of the corresponding N,N-didesethyl Sunitinib impurity in Sunitinib API and formulated drug products.[6] Its use is critical in:

-

Analytical Method Development: To develop and validate specific and stability-indicating HPLC or UPLC methods.

-

Quality Control (QC): For routine testing of Sunitinib batches to ensure they meet the purity specifications required by regulatory agencies.

-

Forced Degradation Studies: To help identify degradation pathways and products.

The relationship between Sunitinib and this impurity is illustrated below.

Caption: Relationship of Sunitinib to its metabolite and the N,N-didesethyl impurity.

Conclusion

N-Boc-N,N-didesethyl Sunitinib is a molecule of significant importance in the pharmaceutical industry. While not an active therapeutic agent itself, its role as a well-characterized reference standard is indispensable for the quality control and regulatory compliance of Sunitinib. A thorough understanding of its chemical structure, synthesis, and analytical properties, as detailed in this guide, empowers scientists to develop robust analytical methods, ensuring the safety and efficacy of this vital anticancer medication.

References

- Patel, K., et al. most reliable, specific and validated method of sunitinib malate for its related compounds including process impurities. World Journal of Pharmacy and Pharmaceutical Sciences.

-

ResearchGate. Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma | Request PDF. [Link]

-

National Center for Biotechnology Information. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. PMC. [Link]

-

National Center for Biotechnology Information. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. PMC. [Link]

-

PubMed. An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle. [Link]

-

Pharmaffiliates. Sunitinib-impurities. [Link]

-

ResearchGate. Fragment ion MS spectrum of photodegradation products. Similarly, clear... | Download Scientific Diagram. [Link]

-

PubMed. Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma. [Link]

-

Pharmaffiliates. CAS No : 1227960-76-0 | Product Name : N-Boc-N,N-didesethyl Sunitinib. [Link]

- Google Patents. Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.

-

National Center for Biotechnology Information. Sunitinib | C22H27FN4O2 - PubChem. [Link]

- Google Patents.

- Google Patents.

- Google P

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

National Center for Biotechnology Information. N-Desethyl Sunitinib | C20H23FN4O2 - PubChem. [Link]

-

SynZeal. N-Nitroso N-Desethyl Sunitinib. [Link]

- Google Patents. A kind of synthetic method of sunitinib base.

-

ResearchGate. An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. [Link]

-

Molsyns.com. N-Boc-N,N-didesethyl Sunitinib. [Link]

-

Molsyns.com. N-Boc-N-desethyl Sunitinib. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

Pharmaffiliates. CAS No. : 1246832-84-7| Chemical Name : N-Boc-N-desethyl Sunitinib-d5. [Link]

-

National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

RSC Publishing. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. [Link]

-

RSC Publishing. Organic & Biomolecular Chemistry. [Link]

- Google Patents.

- Google Patents. Synthesis method of N-BOC-ethylenediamine.

-

ResearchGate. ChemInform Abstract: Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2- aminoethyl)carbamates (IV) and tert-Butyl N-(2-(Alkylamino)ethyl) carbamates (VII).. [Link]

-

Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

ChemRxiv. ¹H and ¹³C NMR Assignment of Sunitinib Malate in Aqueous Media. [Link]

-

LookChem. Cas 356068-93-4,5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. 5-(5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide | C22H27FN4O2 - PubChem. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]

- 4. wjpps.com [wjpps.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hepatochem.com [hepatochem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to N-Boc-N,N-didesethyl Sunitinib: Synthesis, Characterization, and Application

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Introduction: Situating a Key Intermediate in the Landscape of Sunitinib Research

N-Boc-N,N-didesethyl Sunitinib (CAS No. 1227960-76-0) is a critical molecule in the field of medicinal chemistry and pharmaceutical development, specifically relating to the multi-targeted tyrosine kinase inhibitor, Sunitinib. While not an active pharmaceutical ingredient (API) itself, its significance lies in its role as a key intermediate and reference standard. Understanding its properties and synthesis is paramount for researchers engaged in the synthesis of Sunitinib metabolites, the development of novel analogues for structure-activity relationship (SAR) studies, and for the rigorous quality control of Sunitinib as a drug product.

Sunitinib, an oral medication, is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2][3] The main metabolic pathway is N-de-ethylation, leading to the formation of an active N-desethyl metabolite, SU12662, which has a similar potency to the parent drug.[1][4] Further metabolism can occur, and a comprehensive understanding of all potential metabolites and related substances is a regulatory and scientific necessity. N-Boc-N,N-didesethyl Sunitinib, as its name implies, represents the core structure of Sunitinib where both ethyl groups on the terminal nitrogen of the side chain have been removed, and the resulting primary amine is protected with a tert-butoxycarbonyl (Boc) group. This Boc protection is a cornerstone of modern organic synthesis, allowing for controlled, stepwise chemical modifications. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and analytical characterization, grounded in the practical realities of drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-Boc-N,N-didesethyl Sunitinib is essential for its proper handling, storage, and use in synthetic and analytical applications. It is typically supplied as a yellow solid.

| Property | Value | Source(s) |

| CAS Number | 1227960-76-0 | [5][6][7][8][9][10][11] |

| Molecular Formula | C23H27FN4O4 | [5][7][9][10][11][12] |

| Molecular Weight | 442.48 g/mol | [5][7][10] |

| Appearance | Yellow Solid | [8] |

| Melting Point | >248°C (decomposition) | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Storage | 2-8°C, Refrigerator | [8] |

| IUPAC Name | tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate | [5][12] |

Strategic Synthesis of N-Boc-N,N-didesethyl Sunitinib

The synthesis of N-Boc-N,N-didesethyl Sunitinib is a multi-step process that leverages established principles of organic chemistry, particularly amide bond formation and the use of protecting groups. The following protocol represents a logical and scientifically sound approach, derived from known synthetic routes for Sunitinib and its analogues. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for N-Boc-N,N-didesethyl Sunitinib.

Detailed Step-by-Step Methodology

Part 1: Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

-

Vilsmeier-Haack Formylation: Start with a commercially available 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ester. The Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF), is used to introduce a formyl group at the 5-position of the pyrrole ring. This reaction is regioselective due to the electron-donating nature of the pyrrole ring activating the alpha-positions.

-

Saponification: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of ethanol and water, followed by acidification. This carboxylic acid is a key building block for the subsequent amide coupling.

Part 2: Amide Coupling

-

Activation of the Carboxylic Acid: The synthesized 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) in an aprotic solvent like DMF. This forms a highly reactive intermediate that is susceptible to nucleophilic attack.

-

Amide Bond Formation: N-Boc-ethylenediamine is added to the reaction mixture. The primary amine of the N-Boc-ethylenediamine acts as a nucleophile, attacking the activated carboxylic acid to form a stable amide bond. The Boc protecting group on the other amine is crucial to prevent unwanted side reactions.

Part 3: Knoevenagel Condensation

-

Reaction Setup: The intermediate from the amide coupling step, tert-butyl (2-(5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)carbamate, is dissolved in a suitable solvent like ethanol.

-

Condensation: 5-fluorooxindole and a catalytic amount of a base, such as piperidine or pyrrolidine, are added to the solution.

-

Reflux and Isolation: The mixture is heated to reflux. The reaction proceeds via a Knoevenagel condensation mechanism, where the activated methylene group of the 5-fluorooxindole attacks the formyl group of the pyrrole derivative. Subsequent dehydration leads to the formation of the characteristic ylidene bridge of the Sunitinib scaffold. The final product, N-Boc-N,N-didesethyl Sunitinib, typically precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization or chromatography.

Analytical Characterization and Quality Control

Ensuring the identity and purity of N-Boc-N,N-didesethyl Sunitinib is critical for its use as a reference standard or synthetic intermediate. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

Diagram of the Analytical Workflow

Caption: Analytical workflow for N-Boc-N,N-didesethyl Sunitinib.

Proposed HPLC-MS/MS Method

This proposed method is based on established protocols for Sunitinib and its metabolites and would serve as an excellent starting point for method development and validation.[13][14]

| Parameter | Recommended Conditions | Rationale |

| HPLC System | UPLC or HPLC system with a UV detector and coupled to a triple quadrupole mass spectrometer | Provides high resolution, sensitivity, and specificity. |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Offers excellent retention and separation for moderately polar compounds like the analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. | Gradient elution is necessary to ensure good separation from potential impurities and achieve a reasonable run time. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 1 - 5 µL | Small injection volumes are typical for sensitive LC-MS/MS methods. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The multiple nitrogen atoms in the molecule are readily protonated. |

| MS/MS Transition | Precursor Ion (Q1): [M+H]+ = 443.2 m/z. Product Ion (Q3): A characteristic fragment (e.g., loss of the Boc group or cleavage of the amide bond) would be determined experimentally. | This provides high selectivity and sensitivity for quantification and confirmation. |

Applications in Research and Development

The utility of N-Boc-N,N-didesethyl Sunitinib in a research and drug development setting is multifaceted, primarily revolving around its role as a synthetic precursor and an analytical standard.

Diagram of Research Applications

Caption: Key research applications of N-Boc-N,N-didesethyl Sunitinib.

-

Synthesis of Labeled Metabolites: One of the most critical applications is in the synthesis of isotopically labeled versions of Sunitinib metabolites.[15] After deprotection of the Boc group to reveal the primary amine, this nitrogen can be alkylated using isotopically labeled reagents (e.g., deuterated or ¹³C-labeled ethyl iodide). This allows for the creation of labeled N-desethyl Sunitinib (SU12662) and other potential metabolites. These labeled compounds are invaluable as internal standards in quantitative bioanalytical assays (LC-MS/MS) for pharmacokinetic and drug metabolism studies.

-

Preparation of Novel Analogues for SAR Studies: The primary amine, accessible after Boc deprotection, serves as a chemical handle for further derivatization. Researchers can introduce a wide variety of substituents at this position to explore the structure-activity relationships of the diethylaminoethyl side chain of Sunitinib. This exploration can lead to the discovery of new analogues with improved potency, selectivity, or pharmacokinetic properties.

-

Analytical Reference Standard: In the synthesis of Sunitinib, incomplete alkylation or side reactions can potentially lead to the formation of N,N-didesethyl Sunitinib as an impurity. N-Boc-N,N-didesethyl Sunitinib can be used to synthesize and unequivocally identify this potential impurity. As a well-characterized reference standard, it is used to validate analytical methods (e.g., HPLC) for the quality control of Sunitinib API, ensuring that the levels of such impurities are below the thresholds set by regulatory bodies like the FDA and EMA.

Conclusion

N-Boc-N,N-didesethyl Sunitinib, while a behind-the-scenes player, is a linchpin in the ongoing research and quality control surrounding the important anti-cancer drug Sunitinib. Its strategic design, incorporating the versatile Boc protecting group, makes it an essential tool for the synthesis of key metabolites and novel analogues. Furthermore, its role as a characterized reference material is fundamental to ensuring the purity and safety of the final drug product. This guide has provided a comprehensive technical overview, from synthesis to analysis and application, to empower researchers and drug development professionals in their work with this vital compound.

References

-

Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link].

- Jackson, K. D., Amaya, G. M., Durandis, R., Wines, K. J., Abouda, A. A., Starks, S. A., & Daniels, R. N. (2018). Metabolic activation of sunitinib: Implications for sunitinib-induced toxicities. Cancer Research, 78(13_Supplement), 4911-4911.

-

Jackson, K. D., Durandis, R., & Daniels, R. N. (2018). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Drug Metabolism and Disposition, 46(8), 1057-1066. Available at: [Link].

-

Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available at: [Link].

- Su, Y., Wu, J., Zhang, X., Li, H., & Liu, Y. (2011). Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans. Drug Metabolism and Disposition, 39(11), 2083-2094.

-

N-Boc-N-desethyl Sunitinib-d5. Pharmaffiliates. Available at: [Link].

-

Sunitinib-impurities. Pharmaffiliates. Available at: [Link].

-

CAS No : 1227960-76-0 | Product Name : N-Boc-N,N-didesethyl Sunitinib. Pharmaffiliates. Available at: [Link].

-

N-Boc-N,N-didesethyl Sunitinib. molsyns.com. Available at: [Link].

-

N-Boc-N,N-didesethyl Sunitinib. CRO SPLENDID LAB. Available at: [Link].

-

Jain, P., Pundir, S., & Taleuzzaman, M. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. Journal of visualized experiments : JoVE, (68), e4215. Available at: [Link].

- Jain, P., Pundir, S., Taleuzzaman, M., et al. (2013). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study.

-

N-Boc-N-desethyl Sunitinib-d5. Pharmaffiliates. Available at: [Link].

-

N-Boc-N,N-didesethyl Sunitinib. CRO SPLENDID LAB. Available at: [Link].

- Lankheet, N. A., Hillebrand, M. J., Rosing, H., Schellens, J. H., Beijnen, J. H., & Huitema, A. D. (2010). Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of pharmaceutical and biomedical analysis, 51(4), 934–941.

- Ishikawa, T., K-Murakami, Y., Onishi, I., et al. (2021). Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. Indonesian Journal of Pharmacy, 32(1), 61-70.

- Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of oncology : official journal of the European Society for Medical Oncology, 18(3), 451–459.

- US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents.

- Namekawa, T., Krazan, M., Okubo, S., et al. (2018).

-

Namekawa, T., Krazan, M., Okubo, S., et al. (2018). Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients. Oncotarget, 9(38), 25277–25284. Available at: [Link].

-

Sunitinib EP Impurities & USP Related Compounds. SynThink. Available at: [Link].

-

A simple high performance thin layer chromatography (HPTLC) has been developed and validated for determination of sunitinib malate and possible impurities. SciELO. Available at: [Link].

- Patel, K., Shah, D., Majmudar, Y., Patel, V., Modi, A., Surani, C., & Patel, M. (2017). MOST RELIABLE, SPECIFIC AND VALIDATED METHOD OF SUNITINIB MALATE FOR ITS RELATED COMPOUNDS INCLUDING PROCESS IMPURITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1015-1027.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. scielo.br [scielo.br]

- 3. N-Boc-N,N-didesethyl Sunitinib CAS#: 1227960-76-0 [chemicalbook.com]

- 4. N-Boc-N,N-didesethyl Sunitinib | CymitQuimica [cymitquimica.com]

- 5. labsolu.ca [labsolu.ca]

- 6. N-Desethyl Sunitinib | C20H23FN4O2 | CID 10292573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of sunitinib and N-desethyl sunitinib in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. splendidlab.in [splendidlab.in]

- 11. N-Boc-N,N-didesethyl Sunitinib | molsyns.com [molsyns.com]

- 12. N-Boc-N,N-didesethyl Sunitinib | LGC Standards [lgcstandards.com]

- 13. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide on the Physicochemical Properties of N-Boc-N,N-didesethyl Sunitinib

Introduction

N-Boc-N,N-didesethyl Sunitinib is a key chemical intermediate and a significant compound in the landscape of pharmaceutical research and development, particularly in the synthesis and analysis of Sunitinib. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a crucial therapeutic agent for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] The Boc (tert-butoxycarbonyl) protecting group on the primary amine of the N,N-didesethyl moiety makes this compound a vital precursor in the synthesis of Sunitinib and its metabolites, such as N-desethyl Sunitinib.[2][3][4] Understanding the physical and chemical properties of N-Boc-N,N-didesethyl Sunitinib is paramount for optimizing synthetic routes, developing robust analytical methods, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-N,N-didesethyl Sunitinib, offering insights for researchers, scientists, and drug development professionals. The information presented herein is grounded in established scientific principles and supported by available data from reputable sources.

Chemical Identity and Structure

The structural integrity of N-Boc-N,N-didesethyl Sunitinib is fundamental to its role in chemical synthesis. The presence of the Boc protecting group is a deliberate synthetic strategy to selectively functionalize the molecule, preventing unwanted side reactions at the primary amine.

Caption: Chemical Structure of N-Boc-N,N-didesethyl Sunitinib.

PART 1: Physical Properties

The physical properties of a pharmaceutical intermediate are critical determinants of its handling, processing, and formulation characteristics.

Summary of Physical Properties

| Property | Value | Source |

| Chemical Name | tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate | [5] |

| Synonyms | N-(N'-Boc-2-aminoethyl)-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide; Sunitinib N,N-Didesethyl N-Butoxycarbonyl Impurity | [6] |

| CAS Number | 1227960-76-0 | [6][7] |

| Molecular Formula | C23H27FN4O4 | [6][7] |

| Molecular Weight | 442.49 g/mol | [6][7] |

| Appearance | Yellow Solid | [6] |

| Storage | 2-8°C Refrigerator | [6] |

Detailed Physical Characteristics

-

Appearance and State: N-Boc-N,N-didesethyl Sunitinib typically presents as a yellow solid.[6] This characteristic coloration is likely due to the extended conjugated system present in the molecule, a feature it shares with Sunitinib itself.

-

Melting Point: The melting point is a crucial indicator of purity. While a specific value is not consistently reported across commercial suppliers, it is expected to have a defined melting range, which would be determined experimentally using techniques like differential scanning calorimetry (DSC).

-

Spectral Properties:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of N-Boc-N,N-didesethyl Sunitinib. The proton NMR would show characteristic signals for the tert-butyl group of the Boc moiety (a singlet integrating to 9 protons), aromatic protons, and protons of the ethylenediamine linker.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The expected monoisotopic mass would be approximately 442.2016 Da.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for functional groups such as N-H stretching, C=O stretching (amide and carbamate), and C-F stretching.

-

PART 2: Chemical Properties and Reactivity

The chemical properties of N-Boc-N,N-didesethyl Sunitinib are largely dictated by its functional groups and are central to its utility in synthesis and its stability.

Key Chemical Characteristics

-

Stability: As a solid, N-Boc-N,N-didesethyl Sunitinib is expected to be relatively stable under standard storage conditions (2-8°C, protected from light).[6] However, like Sunitinib, it may be sensitive to light, which can cause isomerization of the exocyclic double bond from the Z (cis) to the E (trans) isomer.[9] Therefore, handling and storage in amber vials or under low-light conditions are recommended.

-

Reactivity:

-

Deprotection: The most significant chemical reaction for this molecule is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane.[10] This deprotection step yields the primary amine, which is then available for further reaction, such as the introduction of the diethyl groups to form Sunitinib.

-

Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable under neutral conditions.

-

Role as a Synthetic Intermediate

The primary utility of N-Boc-N,N-didesethyl Sunitinib is as a protected intermediate in the synthesis of Sunitinib and its isotopically labeled analogues.

Caption: Synthetic pathway from N-Boc-N,N-didesethyl Sunitinib to Sunitinib.

PART 3: Experimental Protocols

To ensure the quality and identity of N-Boc-N,N-didesethyl Sunitinib, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reverse-phase method is suitable for a molecule with the polarity of N-Boc-N,N-didesethyl Sunitinib.

Step-by-Step Protocol:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Filter both mobile phases through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: UV at a wavelength of approximately 430 nm (the chromophore of the indolinone moiety).

-

Gradient Elution:

-

Start with a suitable ratio of Mobile Phase A and B (e.g., 70:30).

-

Linearly increase the proportion of Mobile Phase B over a defined period (e.g., to 90% over 15 minutes).

-

Hold at high organic content to elute any nonpolar impurities.

-

Return to initial conditions and equilibrate the column.

-

-

-

Sample Preparation:

-

Accurately weigh a small amount of N-Boc-N,N-didesethyl Sunitinib.

-

Dissolve in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

The purity is determined by the area percentage of the main peak relative to the total peak area.

-

Workflow for Identity Confirmation

Caption: A typical workflow for confirming the identity and purity of N-Boc-N,N-didesethyl Sunitinib.

Conclusion

N-Boc-N,N-didesethyl Sunitinib is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined physical and chemical properties, particularly its role as a protected intermediate, are crucial for the efficient and controlled synthesis of Sunitinib. A thorough understanding and application of analytical techniques are essential to ensure its quality and, consequently, the quality of the final drug product. This guide provides a foundational understanding for scientists and researchers working with this important compound.

References

-

Barańska, M., & Kaczor, A. (2012). Physicochemical characteristics of sunitinib malate and its process-related impurities. Journal of Pharmaceutical Sciences, 101(12), 4337-4347. [Link]

-

Pharmaffiliates. (n.d.). N-Boc-N,N-didesethyl Sunitinib. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Boc-N-desethyl Sunitinib-d5. Retrieved from [Link]

-

Kaczor, A. A., & Barańska, M. (2012). Physicochemical Characteristics of Sunitinib Malate and its Process-Related Impurities. Journal of Pharmaceutical Sciences, 101(12), 4337-4347. [Link]

-

CRO SPLENDID LAB. (n.d.). N-Boc-N-desethyl Sunitinib. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of sunitinib analogues and physicochemical properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sunitinib. PubChem Compound Summary for CID 5329102. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Desethyl Sunitinib. PubChem Compound Summary for CID 10292573. Retrieved from [Link]

-

Lankheet, N. A., et al. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. Journal of Chromatography B, 900, 68-75. [Link]

-

Lankheet, N. A., et al. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 900, 68-75. [Link]

-

de Wit, D., et al. (2010). Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 934-941. [Link]

-

Irie, K., et al. (2021). Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment. Cancer Chemotherapy and Pharmacology, 88(4), 575-584. [Link]

Sources

- 1. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Desethyl Sunitinib | C20H23FN4O2 | CID 10292573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Boc-N,N-didesethyl Sunitinib | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-Boc-N,N-didesethyl Sunitinib | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to N-Boc-N,N-didesethyl Sunitinib: Properties and Analytical Applications in Drug Development

Executive Summary: This guide provides a detailed technical overview of N-Boc-N,N-didesethyl Sunitinib, a key derivative of the multi-targeted tyrosine kinase inhibitor, Sunitinib. Sunitinib's clinical efficacy and toxicity are intrinsically linked to its metabolic profile, particularly its active metabolite, N-desethyl Sunitinib. Understanding the full metabolic pathway is therefore critical for drug development professionals. This document outlines the precise physicochemical properties of N-Boc-N,N-didesethyl Sunitinib, a crucial synthetic intermediate and analytical reference standard. We will explore its molecular formula (C₂₃H₂₇FN₄O₄) and molecular weight (approx. 442.49 g/mol ), detail its role in pharmacokinetic analysis, and provide a representative experimental protocol for its use in a modern bioanalytical workflow.

Introduction: The Central Role of Metabolism in Sunitinib Therapy

Sunitinib is a potent oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, approved for the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves inhibiting critical signaling pathways implicated in tumor angiogenesis and proliferation, including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R).[1][2]

The clinical pharmacology of Sunitinib is complex, with its metabolic fate being a primary determinant of both therapeutic activity and adverse events. The parent drug is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[3][4] This process leads to the formation of several metabolites, the most significant of which is SU12662, the N-desethyl metabolite.[4] This primary metabolite is equipotent to Sunitinib and constitutes a substantial portion (23-37%) of the total drug exposure in plasma, contributing significantly to the overall clinical effect.[3]

Given the pharmacological importance of its metabolites, a comprehensive characterization of Sunitinib's metabolic pathway is a cornerstone of its clinical development and therapeutic drug monitoring. This necessitates the availability of high-purity, well-characterized reference standards for each metabolite to ensure the accuracy and reliability of bioanalytical methods. N-Boc-N,N-didesethyl Sunitinib represents a stable, protected form of the didesethyl metabolite, making it an invaluable tool for researchers.

Physicochemical Properties of N-Boc-N,N-didesethyl Sunitinib

The precise identification and quantification of pharmaceutical compounds and their derivatives rely on accurate knowledge of their fundamental physicochemical properties. N-Boc-N,N-didesethyl Sunitinib is unambiguously defined by the characteristics summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₇FN₄O₄ | [5][6][7] |

| Molecular Weight | 442.48 g/mol | [5] |

| CAS Number | 1227960-76-0 | [5][6] |

| IUPAC Name | tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate | [5] |

| Physical Form | Yellow Solid | [8] |

| Solubility | Slightly soluble in DMSO and Methanol | [8] |

Rationale for Use in a Research & Development Setting

The synthesis and use of N-Boc-N,N-didesethyl Sunitinib are driven by specific, critical needs within pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group is a key feature, conferring stability and providing a chemical handle that is essential for its primary applications.

-

As a Certified Reference Material (CRM): In quantitative bioanalysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), CRMs are indispensable. N-Boc-N,N-didesethyl Sunitinib serves as a stable, high-purity standard for the development and validation of assays designed to detect Sunitinib's full range of metabolites in biological matrices like plasma or urine. Its known purity and concentration allow for the construction of accurate calibration curves, ensuring that the measured concentrations of the corresponding analyte (the N,N-didesethyl metabolite) are reliable and reproducible.

-

As a Synthetic Intermediate: The Boc-protected amine is a common strategy in medicinal chemistry. This compound can serve as a stable precursor for the synthesis of more complex Sunitinib analogues or isotopically labeled standards. The Boc group can be selectively removed under specific acidic conditions, revealing the primary amine of the N,N-didesethyl metabolite for further chemical modification or for use in biological assays where the unprotected form is required.

Visualizing Key Pathways and Workflows

To contextualize the role of N-Boc-N,N-didesethyl Sunitinib, the following diagrams illustrate the metabolic cascade of Sunitinib and a standard analytical workflow where this compound would be utilized.

Caption: Standard workflow for quantifying metabolites in plasma using a reference standard.

Experimental Protocol: Quantification of Sunitinib Metabolites via LC-MS/MS

This section provides a representative, self-validating protocol for the use of N-Boc-N,N-didesethyl Sunitinib as a reference standard in a typical pharmacokinetic study.

Objective: To accurately quantify the concentration of the N,N-didesethyl Sunitinib metabolite in human plasma samples using a validated LC-MS/MS method.

Materials:

-

N-Boc-N,N-didesethyl Sunitinib (as analytical standard)

-

Sunitinib and other relevant metabolite standards

-

Isotopically labeled internal standard (e.g., Sunitinib-d6)

-

Control human plasma (K₂EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Ultrapure water

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL primary stock solution of N-Boc-N,N-didesethyl Sunitinib in DMSO.

-

Perform serial dilutions in 50:50 ACN:water to create working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

-

-

Preparation of Calibration Curve and QC Samples:

-

Spike 5 µL of each working solution into 95 µL of control human plasma to create calibration standards and QC samples. This step validates the method's accuracy across a range of concentrations.

-

Vortex each sample for 10 seconds.

-

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of each plasma sample (calibrator, QC, or unknown), add 300 µL of ACN containing the internal standard. The fixed amount of internal standard in every sample helps correct for variability during sample preparation and injection.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a 96-well plate or autosampler vials.

-

Inject 5-10 µL onto the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-based gradient from low to high organic content (Mobile Phase B) to ensure separation of the analyte from other plasma components and metabolites.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for N-Boc-N,N-didesethyl Sunitinib and the internal standard must be optimized for maximum sensitivity and specificity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the N,N-didesethyl metabolite in the QC and unknown samples by interpolating their peak area ratios from the calibration curve. The QC results must fall within established acceptance criteria (e.g., ±15% of nominal value) to validate the analytical run.

-

Conclusion

N-Boc-N,N-didesethyl Sunitinib is more than a mere chemical derivative; it is a fundamental tool for the rigorous scientific investigation of Sunitinib. Its well-defined molecular formula (C₂₃H₂₇FN₄O₄) and molecular weight (442.49 g/mol ) provide the foundation for its use as a certified reference material. In this capacity, it underpins the development of robust and reliable bioanalytical methods, which are essential for characterizing the pharmacokinetic profile of Sunitinib, ensuring patient safety, and optimizing therapeutic efficacy. The insights gained from such analyses are critical for researchers, scientists, and drug development professionals in the ongoing effort to refine cancer therapies.

References

-

Pharmaffiliates. (n.d.). N-Boc-N,N-didesethyl Sunitinib. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). N-Boc-N-desethyl Sunitinib. Retrieved from [Link]

-

Jackson, K. D., et al. (2018). Metabolic activation of sunitinib: Implications for sunitinib-induced toxicities. Cancer Research, 78(13_Supplement), 4911-4911. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sunitinib. PubChem Compound Summary for CID 5329102. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. Retrieved from [Link]

-

PharmGKB. (n.d.). Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of sunitinib by cytochrome P450 3a4 (CYP3a4). Retrieved from [Link]

-

Molsyns. (n.d.). N-Boc-N,N-didesethyl Sunitinib. Retrieved from [Link]

Sources

- 1. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Boc-N,N-didesethyl Sunitinib | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-Boc-N,N-didesethyl Sunitinib | CymitQuimica [cymitquimica.com]

- 8. N-Boc-N,N-didesethyl Sunitinib CAS#: 1227960-76-0 [chemicalbook.com]

A Methodological Guide to Determining the Solubility Profile of N-Boc-N,N-didesethyl Sunitinib for Preclinical Research

Abstract: This technical guide provides a comprehensive framework for determining the solubility profile of N-Boc-N,N-didesethyl Sunitinib, a key analogue of the multi-targeted tyrosine kinase inhibitor, Sunitinib. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a detailed, scientifically-grounded methodology for researchers. We delve into the theoretical considerations influenced by the N-Boc moiety, present a step-by-step experimental protocol based on the gold-standard shake-flask method, and provide a template for data presentation and interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust and reliable solubility data for preclinical assessments, formulation development, and in vitro/in vivo studies.

Introduction: Context and Scientific Imperative

Sunitinib: A Multi-Targeted Kinase Inhibitor

Sunitinib, marketed as Sutent®, is a small-molecule oral medication that inhibits multiple receptor tyrosine kinases (RTKs).[1][2] It is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT, among others.[3][4] This multi-targeted action allows Sunitinib to simultaneously block tumor angiogenesis and direct tumor cell proliferation, making it a cornerstone in the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1]

From a physicochemical standpoint, Sunitinib base is characterized as a Biopharmaceutics Classification System (BCS) Class IV compound, exhibiting both low solubility and low permeability.[5] Its solubility is highly pH-dependent, with greater solubility in acidic media.[5] The malate salt of Sunitinib demonstrates improved aqueous solubility, with values exceeding 25 mg/mL in the pH range of 1.2 to 6.8.[2] However, in organic solvents, its solubility varies, with reported values of approximately 5 mg/mL in DMSO and 1 mg/mL in dimethylformamide (DMF).[3][6]

The Analogue: N-Boc-N,N-didesethyl Sunitinib

N-Boc-N,N-didesethyl Sunitinib is an important analogue of Sunitinib. The "didesethyl" modification refers to the removal of the two ethyl groups from the terminal diethylamino moiety, while the "N-Boc" refers to the presence of a tert-butoxycarbonyl (Boc) protecting group on one of the resulting secondary amines. This molecule is often used as a reference standard or an intermediate in the synthesis of Sunitinib metabolites and derivatives.

The introduction of the N-Boc group is a significant chemical modification that fundamentally alters the molecule's physicochemical properties. The Boc group is bulky and non-polar, which predictably increases the lipophilicity and molecular weight of the parent structure.[7][8] This change is expected to decrease its solubility in aqueous media and increase its solubility in non-polar organic solvents compared to Sunitinib and its more polar metabolites.

The Critical Role of Solubility in Drug Discovery

Solubility is a foundational parameter in drug development.[9] An accurate solubility profile is essential for:

-

Preclinical Assays: Ensuring the compound is fully dissolved in assay buffers to generate reliable biological data.

-

Formulation Development: Selecting appropriate vehicles for oral, parenteral, and other routes of administration.[9]

-

Dose Determination: Understanding the maximum achievable concentration for in vivo studies.

-

Regulatory Submissions: Fulfilling requirements for biopharmaceutical classification, such as those outlined by the World Health Organization (WHO) and other regulatory bodies.[10][11][12]

Given the limited publicly available data for N-Boc-N,N-didesethyl Sunitinib, a systematic and rigorous determination of its solubility is not just recommended; it is a scientific necessity for any research program involving this compound.

Theoretical Considerations & Solvent Selection

Predictive Analysis of N-Boc-N,N-didesethyl Sunitinib Solubility

The key structural difference between Sunitinib and the N-Boc-N,N-didesethyl analogue is the replacement of the terminal diethylamino group with an N-Boc protected aminoethyl group.

-

Aqueous Solubility: The diethylamino group of Sunitinib is basic (pKa of 8.95) and can be protonated, which contributes significantly to its solubility in acidic aqueous buffers.[2] The N-Boc group, being an amide-like carbamate, is non-ionizable and sterically hinders potential hydrogen bonding. This, combined with its lipophilic nature, will almost certainly lead to a significant decrease in aqueous solubility across the physiological pH range compared to Sunitinib.

-

Organic Solubility: The large, greasy Boc group increases the compound's affinity for organic solvents. It is predicted that N-Boc-N,N-didesethyl Sunitinib will exhibit enhanced solubility in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, while retaining good solubility in polar aprotic solvents like DMSO and DMF, which are effective at disrupting crystal lattice energy. Initial reports suggest it is slightly soluble in DMSO and Methanol.[13]

Rationale for Solvent Selection

A comprehensive solubility screen should include a diverse set of solvents that represent a range of polarities and functionalities commonly used in a laboratory setting. The selection below provides a robust starting point.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent for dissolving a wide range of organic molecules; commonly used for preparing high-concentration stock solutions. |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding; frequently used in synthesis, purification, and as co-solvents. |

| Chlorinated | Dichloromethane (DCM) | Effective for less polar compounds; often used in extraction and chromatography. |

| Ethers | Tetrahydrofuran (THF) | Aprotic solvent with moderate polarity; useful in organic synthesis. |

| Esters | Ethyl Acetate | Medium polarity solvent, common in chromatography and extraction. |

| Aqueous Buffers | PBS (pH 7.4), Acetate Buffer (pH 4.5), HCl (pH 1.2) | Essential for determining solubility in physiologically relevant conditions and assessing pH-dependency.[10] |

Experimental Protocol: Equilibrium Shake-Flask Method

The following protocol describes the determination of thermodynamic equilibrium solubility, which is the saturation point of a compound in a solvent after sufficient time. This is the gold-standard method recommended by regulatory agencies.[11][14]

Principle

An excess amount of the solid compound is suspended in a known volume of the test solvent. The mixture is agitated at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value, indicating that equilibrium has been achieved. The supernatant is then carefully separated from the undissolved solid and its concentration is measured using a validated analytical technique.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation: Add an amount of N-Boc-N,N-didesethyl Sunitinib to a series of glass vials that is well in excess of its expected solubility (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial for confirming that a saturated solution was achieved.

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours.

-

Expert Insight: To ensure equilibrium is reached (a self-validating step), a preliminary experiment should be run where samples are taken at multiple time points (e.g., 8, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases between time points.[14]

-

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes. For finer suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is highly recommended.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be prepared using standards of known concentrations of N-Boc-N,N-didesethyl Sunitinib.

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. This value represents the equilibrium solubility. The experiment should be performed in triplicate for each solvent.[12]

Data Presentation and Interpretation

Summarized Solubility Profile (Illustrative Data)

The results should be compiled into a clear, concise table. The following data is illustrative and based on predictive chemical principles. Actual experimental values must be determined empirically.

| Solvent | Solvent Class | Illustrative Solubility (mg/mL) | Illustrative Solubility (mM) |

| DMSO | Polar Aprotic | > 50 | > 106.3 |

| DMF | Polar Aprotic | ~ 35 | ~ 74.4 |

| Acetonitrile | Polar Aprotic | ~ 2 | ~ 4.2 |

| Methanol | Polar Protic | ~ 5 | ~ 10.6 |

| Ethanol | Polar Protic | ~ 3 | ~ 6.4 |

| Dichloromethane (DCM) | Chlorinated | ~ 15 | ~ 31.9 |

| Tetrahydrofuran (THF) | Ethers | ~ 20 | ~ 42.5 |

| Ethyl Acetate | Esters | ~ 8 | ~ 17.0 |

| PBS (pH 7.4) | Aqueous Buffer | < 0.01 | < 0.02 |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | < 0.01 | < 0.02 |

| 0.1 N HCl (pH 1.2) | Aqueous Buffer | < 0.01 | < 0.02 |

| Molecular Weight of N-Boc-N,N-didesethyl Sunitinib: 470.54 g/mol |

Interpretation and Practical Application

-

Stock Solutions: Based on the illustrative data, DMSO is the clear solvent of choice for preparing high-concentration stock solutions for in vitro screening. THF and DMF are viable alternatives.

-

Aqueous Assays: The extremely low aqueous solubility highlights a critical challenge. When diluting a DMSO stock into aqueous assay buffers, researchers must be vigilant about the compound precipitating out of solution. The final DMSO concentration in the assay should be kept low (typically <0.5%) and the final compound concentration should not exceed its aqueous solubility limit.

-

Formulation: The low aqueous and high organic solubility profile suggests that lipid-based or amorphous solid dispersion formulations may be required to achieve adequate oral bioavailability for in vivo studies.

-

Purification: The differential solubility across solvents like DCM, Ethyl Acetate, and alcohols can be exploited to design effective crystallization or chromatographic purification protocols.

Conclusion

Determining the solubility profile of N-Boc-N,N-didesethyl Sunitinib is a fundamental step that underpins all subsequent research and development activities. Due to the significant structural modifications compared to its parent compound, Sunitinib, its solubility characteristics cannot be assumed and must be empirically determined. By employing a rigorous, systematic approach like the equilibrium shake-flask method detailed here, researchers can generate the reliable, high-quality data necessary to make informed decisions, avoid experimental artifacts, and accelerate their research programs with confidence.

References

-

Assessment report - Sunitinib Accord. (2020). European Medicines Agency (EMA). [Link]

-

Sunitinib | C22H27FN4O2 | CID 5329102. PubChem - NIH. [Link]

-

Sutent (Sunitinib malate) capsules - FDA Label. accessdata.fda.gov. [Link]

-

Solubility experimental methods.pptx. (2015). Slideshare. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). ResearchGate. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Slideshare. [Link]

-

BCS Guideline for solubility and Dissolution.pptx. (2018). Slideshare. [Link]

-

Sunitinib Malate. Allmpus. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, PMC - NIH. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). MDPI. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization (WHO). [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2019). World Health Organization (WHO). [Link]

-

N-Boc-N,N-didesethyl Sunitinib. LabSolutions. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development - ACS Publications. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). Molecules, PMC - NIH. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. [Link]

Sources

- 1. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries | MDPI [mdpi.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. who.int [who.int]

- 13. N-Boc-N,N-didesethyl Sunitinib CAS#: 1227960-76-0 [m.chemicalbook.com]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of N-Boc-N,N-didesethyl Sunitinib as a Reference Standard

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of N-Boc-N,N-didesethyl Sunitinib. This compound is a critical process-related impurity and a key synthetic intermediate in the development of novel kinase inhibitors related to Sunitinib. The use of a well-characterized reference standard is paramount for ensuring the quality, safety, and consistency of Active Pharmaceutical Ingredients (APIs).[1][2] This document provides a comprehensive protocol, including system suitability parameters, method validation according to ICH guidelines, and practical insights for researchers, scientists, and drug development professionals engaged in the analytical characterization of Sunitinib and its analogues.

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

Sunitinib is a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[3][4] The synthesis of Sunitinib and related new chemical entities is a multi-step process where impurities can be introduced from starting materials, intermediates, or degradation.[3][5] Regulatory bodies worldwide mandate stringent control over these impurities.

Analytical reference standards are highly purified and characterized materials that serve as the bedrock for accurate and reproducible analytical testing.[2][6] They are indispensable for the identification, quantification, and purity assessment of APIs and their associated impurities.[2] N-Boc-N,N-didesethyl Sunitinib is a significant compound of interest as it represents a key Boc-protected intermediate. Its presence in the final API, even at trace levels, could indicate an incomplete deprotection step in the synthesis, impacting the final product's purity and safety profile. Therefore, a reliable analytical method to quantify it is essential.

This guide details a robust HPLC method using N-Boc-N,N-didesethyl Sunitinib as a reference standard, ensuring compliance and data integrity in a regulated environment.

Chemical Structures

A clear understanding of the molecular structures is fundamental to the analytical strategy.

-

Sunitinib: N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

-

N-Boc-N,N-didesethyl Sunitinib: tert-butyl (2-((5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)carbamate

The key structural difference is the presence of the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the ethylamino side chain, which significantly alters the molecule's polarity and, consequently, its chromatographic behavior.

HPLC Method Protocol & Rationale

This reverse-phase HPLC (RP-HPLC) method is designed to provide optimal separation between Sunitinib, its active metabolite N-desethyl Sunitinib, and the N-Boc-N,N-didesethyl Sunitinib impurity.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately nonpolar Sunitinib and its analogues. A 3.5 µm particle size offers a good balance between efficiency and backpressure. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp, symmetrical peaks by suppressing the ionization of silanol groups on the silica support and protonating the amine functionalities on the analytes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and UV cutoff, providing good elution strength for the analytes of interest. |

| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% to 30% B; 12-15 min: 30% B | A gradient program is essential for resolving compounds with different polarities within a reasonable runtime. The initial hold ensures retention of early-eluting compounds, the gradient elutes the main analytes, and the re-equilibration step prepares the column for the next injection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation and reasonable analysis time. |

| Column Temperature | 35 °C | Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |

| Detection Wavelength | 431 nm | Sunitinib and its chromophore-containing analogues exhibit a strong absorbance maximum around this wavelength, providing high sensitivity.[7] |

| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from solvent effects. |

Preparation of Solutions

Diluent: 50:50 (v/v) Acetonitrile and Water.

Reference Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of N-Boc-N,N-didesethyl Sunitinib reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

Working Standard Solution (1 µg/mL):

-

Pipette 1.0 mL of the Reference Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with the diluent and mix thoroughly. This solution is used for system suitability and quantification.

Sample Preparation (API Batch):

-

Accurately weigh approximately 25 mg of the Sunitinib API sample into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent. This yields a nominal concentration of 500 µg/mL.

-

Filter the solution through a 0.45 µm PTFE syringe filter before injection to protect the HPLC column.

System Suitability Testing (SST)